molecular formula C11H8 B060952 1,6-Diethynylcyclohepta-1,3,5-triene CAS No. 173168-31-5

1,6-Diethynylcyclohepta-1,3,5-triene

Cat. No.: B060952
CAS No.: 173168-31-5
M. Wt: 140.18 g/mol
InChI Key: LHFSXEQXXBUDNZ-UHFFFAOYSA-N
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Description

1,6-Diethynylcyclohepta-1,3,5-triene is a specialized chemical building block designed for advanced research applications. This compound features a cyclohepta-1,3,5-triene core, a non-aromatic, boat-shaped seven-membered ring system known for its dynamic behavior, including valence isomerization with the norcaradiene form and a degenerate ring flip . The strategic 1,6-positioning of the ethynyl groups provides a versatile handle for further synthetic manipulation, making this reagent particularly valuable in organic synthesis, polymer science, and materials chemistry. The primary research value of this compound lies in its potential as a precursor for constructing complex molecular architectures. The ethynyl groups are ideal for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser) to create extended conjugated systems, or for use in click chemistry via azide-alkyne cycloadditions. Furthermore, the cycloheptatriene ring can act as a ligand in organometallic chemistry, forming complexes with transition metals . It can also participate as a diene in Diels-Alder cycloaddition reactions, providing access to complex polycyclic structures . Researchers are exploring its use in the development of novel organic semiconductors, ligands for catalysis, and stimuli-responsive materials, leveraging the unique electronic properties and conformational flexibility of the cycloheptatriene scaffold. Please note: This product is intended for research purposes only and is not intended for diagnostic or personal use.

Properties

CAS No.

173168-31-5

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1,6-diethynylcyclohepta-1,3,5-triene

InChI

InChI=1S/C11H8/c1-3-10-7-5-6-8-11(4-2)9-10/h1-2,5-8H,9H2

InChI Key

LHFSXEQXXBUDNZ-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=C(C1)C#C

Canonical SMILES

C#CC1=CC=CC=C(C1)C#C

Synonyms

1,3,5-Cycloheptatriene, 1,6-diethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1,6-Diethynylcyclohepta-1,3,5-triene and related compounds:

Compound Substituents Key Properties Applications
This compound Ethynyl groups at 1,6 positions High reactivity in oxidative coupling; precursor to annulenes (28 , 29 ) Synthesis of strained macrocycles for materials science
1,6-Diphenylhexa-1,3,5-triene Phenyl groups at 1,6 positions Fluorescent probe; anti-melanogenic activity in B16F10 cells and zebrafish embryos Biological studies (e.g., melanogenesis inhibition)
1,6-Dimethylhepta-1,3,5-triene Methyl groups at 1,6 positions Major component in Artemisia herba alba essential oil; antioxidant properties Aromatherapy, molecular docking studies (e.g., interaction with 7kgj protein)
1,6-Methano[10]annulene derivatives Methano-bridged annulene core Susceptible to sulfonation, thiocyanation, and Grignard reactions Synthetic intermediates for functionalized annulenes

Preparation Methods

Corey-Fuchs Reaction from 1,6-Diacetylcyclohepta-1,3,5-triene

The primary synthetic route to this compound (27 ) involves a two-step sequence starting from 1,6-diacetylcyclohepta-1,3,5-triene (24 ). The transformation leverages the Corey-Fuchs reaction, a well-established method for converting ketones to terminal alkynes.

Step 1: Formation of 1,6-Bis(dichlorovinyl)cyclohepta-1,3,5-triene
Compound 24 is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C, leading to the substitution of acetyl oxygen atoms with chlorine. This intermediate dichloride is highly reactive and serves as the precursor for alkyne formation.

Step 2: Elimination to Generate Ethynyl Groups
The dichloride undergoes dehydrohalogenation using sodium amide (NaNH₂) in liquid ammonia. This step eliminates HCl molecules, resulting in the formation of terminal ethynyl groups. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the intermediate.

Eglinton Coupling (Cu(II) Acetate in Pyridine)

Exposure of 27 to copper(II) acetate in pyridine induces cyclization, producing dimethano-bridged octadehydroannulene (28 ) and trimethano-bridged dodecadehydroannulene (29 ). These products arise from dimerization and trimerization of 27 , respectively.

Glaser Coupling (Cu(I) Chloride, NH₄Cl, and O₂)

Under Glaser conditions, 27 forms 2,3,4,5-tetrachloro-1,6-methanoannulene (32 ) alongside 28 and 29 . The presence of chlorinated byproducts indicates competing halogenation pathways under these conditions.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra of 27 remain unreported in the provided sources. However, analogous data for 1,6-dimethylcyclohepta-1,3,5-triene (C9H12 ) offer a reference framework. Key features include:

  • 1H NMR : Resonances between δ 5.5–6.5 ppm (olefinic protons) and δ 2.0–2.5 ppm (methyl groups).

  • 13C NMR : Signals at δ 120–140 ppm (sp² carbons) and δ 15–25 ppm (methyl carbons).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of 27 would expectedly show a molecular ion peak at m/z 168.08 (calculated for C₁₁H₈). Fragmentation patterns would likely involve loss of acetylene units (26 Da each).

Challenges and Practical Considerations

Stability of this compound

The compound’s conjugated triene and ethynyl moieties render it susceptible to dimerization and oxidation. Storage under inert atmosphere (e.g., argon) at low temperatures (−20°C) is recommended to mitigate degradation.

Purification Techniques

Column chromatography using silica gel and nonpolar eluents (e.g., hexane/ethyl acetate) is employed to isolate 27 from reaction mixtures. The presence of multiple conformers in derivatives like 28 and 29 complicates separation, necessitating careful fractional crystallization .

Q & A

Q. How do ethynyl substituents affect the compound’s interaction with biomacromolecules in molecular docking studies?

  • Methodological Answer : Ethynyl groups enhance π-π stacking with aromatic protein residues. In silico docking (e.g., using AutoDock Vina) of 1,6-dimethylhepta-1,3,5-triene with the 7kgj protein revealed hydrophobic interactions at the binding pocket, but toxicity risks (e.g., irritation potential) must be assessed via Osiris or ProTox-II algorithms .

Q. What strategies resolve contradictions in fluorescence data when studying membrane-embedded ethynyltriene derivatives?

  • Methodological Answer : Contradictions often arise from differential quenching by membrane components. Use time-resolved fluorescence decay assays to distinguish static vs. dynamic quenching. For example, phloretin’s dipole moment quenches DPH fluorescence linearly with concentration, but ethynyl derivatives may require modified Stern-Volmer analysis due to enhanced rigidity .

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